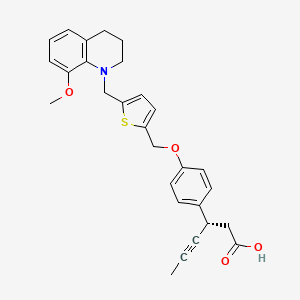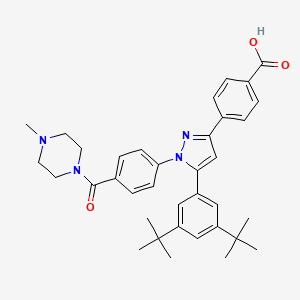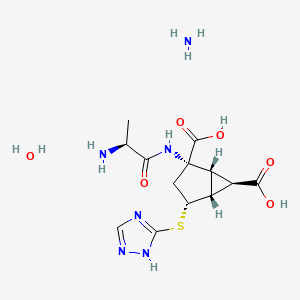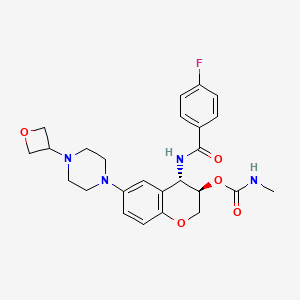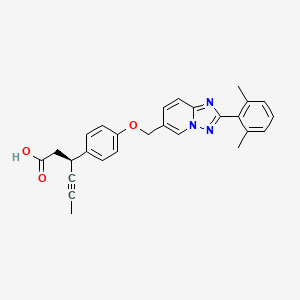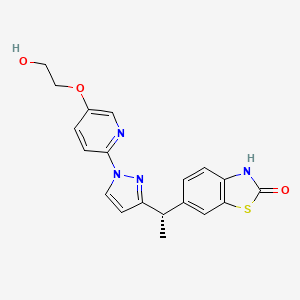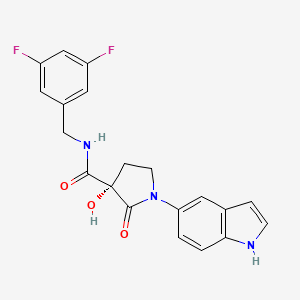
M8891
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2). This compound is known for its ability to penetrate the blood-brain barrier and its oral bioavailability. This compound has demonstrated significant antiangiogenic and antitumoral activities, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M8891 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
M8891 primarily undergoes inhibition reactions with methionine aminopeptidase 2. It does not inhibit methionine aminopeptidase 1, which highlights its selectivity .
Common Reagents and Conditions
The inhibition of methionine aminopeptidase 2 by this compound is achieved under physiological conditions, making it suitable for in vivo applications. The compound’s activity is measured using specific assays to determine its inhibitory concentration (IC50) and binding affinity (Ki) .
Major Products Formed
The primary product of the reaction between this compound and methionine aminopeptidase 2 is the inhibited enzyme complex. This interaction leads to the accumulation of methionylated elongation factor 1-alpha, a substrate of methionine aminopeptidase 2 .
Scientific Research Applications
M8891 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer research.
Drug Development: Due to its selective inhibition of methionine aminopeptidase 2, this compound is being explored as a therapeutic agent for various cancers.
Biological Studies: The compound is used to study the role of methionine aminopeptidase 2 in protein maturation and cellular processes.
Pharmacokinetic Studies: This compound is utilized in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2, an enzyme involved in the removal of the N-terminal methionine from nascent proteins. This inhibition disrupts protein maturation and affects various cellular processes, including tumor growth and angiogenesis. The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential .
Comparison with Similar Compounds
M8891 is unique in its selectivity for methionine aminopeptidase 2 and its ability to penetrate the blood-brain barrier. Similar compounds include:
TNP-470: A fumagillin derivative with antitumor activity but limited by its side effects and rapid clearance.
This compound stands out due to its reversible inhibition, oral bioavailability, and favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H17F2N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |
InChI Key |
WVGGJQVCOTYFPV-FQEVSTJZSA-N |
SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Isomeric SMILES |
C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Canonical SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M8891; M-8891; M 8891; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



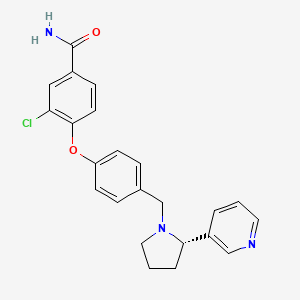
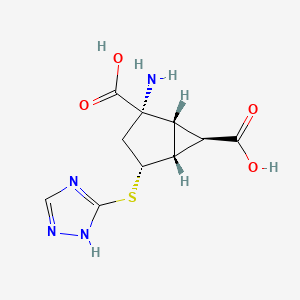
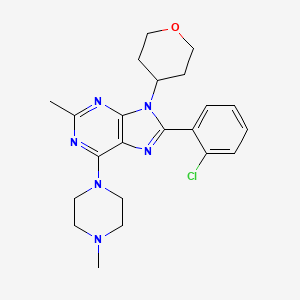
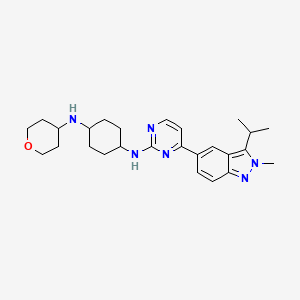
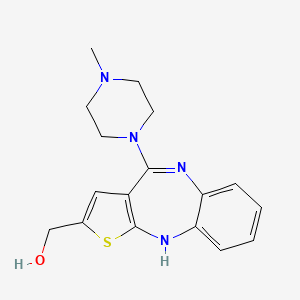
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
